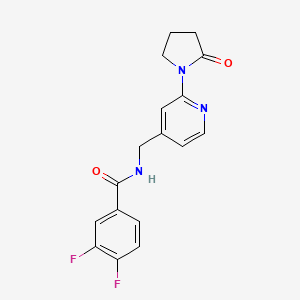

![molecular formula C8H10ClNO2S B2713868 5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride CAS No. 2055841-95-5](/img/structure/B2713868.png)

5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

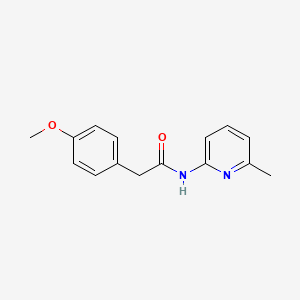

“5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2055841-95-5 . It has a molecular weight of 219.69 . The compound is light-red to brown in color and is in solid form . It is used in scientific research and its unique structure offers potential applications in drug development, organic synthesis, and materials science.

Molecular Structure Analysis

The InChI code for this compound is1S/C8H9NO2S.ClH/c9-5-3-4(5)6-1-2-7(12-6)8(10)11;/h1-2,4-5H,3,9H2,(H,10,11);1H/t4-,5-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry. Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.69 . It appears as a light-red to brown solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research into related thiophene derivatives has shown potential for the development of compounds with potent anti-inflammatory activity. For example, derivatives of 5-aminobenzo[b]thiophene-2-carboxylic acid have been synthesized and evaluated for their anti-inflammatory properties, indicating that modifications of thiophene compounds can lead to significant biological activities (M. A. Radwan, M. A. Shehab, S. El-Shenawy, 2009).

Advanced Material Synthesis

Thiophene derivatives have also been utilized in the synthesis of novel materials. For example, the construction of lanthanide-organic frameworks (LnOFs) using thiophene-2,5-dicarboxylic acid as a component has been reported. These materials exhibit photoluminescence properties, making them potentially useful in a variety of applications, including as sensors and in optoelectronic devices (Jing Han, S. Zhang, Q. Wei, G. Xie, Sanping Chen, 2017).

Ethylene Production and Plant Growth Regulation

The cyclopropyl group, as found in the aminocyclopropyl moiety of this compound, is of interest due to its role in biological processes such as the ethylene biosynthesis pathway. Ethylene is a crucial hormone in plants, regulating various aspects of growth and development. Research has explored the use of cyclopropyl-containing compounds to study or manipulate these biological pathways (L. Vanderstraeten, D. Van Der Straeten, 2017).

Novel Synthesis Routes

The synthesis of related thiophene and cyclopropyl-containing compounds provides insight into potential routes for creating derivatives of "5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride". These routes could offer novel ways to explore the chemical space around this compound for pharmaceutical or material science applications. For example, the synthesis of arotinolol hydrochloride from thiophene derivatives demonstrates the potential for creating complex molecules with therapeutic value (L. Hongbin, T. Hui, Yang Dan, Jia Qinggang, 2011).

Potential for Drug Discovery

The exploration of thiophene derivatives for their interaction with biological targets, such as the inhibition of the HCV NS5B polymerase by thiophene-2-carboxylic acid derivatives, suggests a framework for utilizing "5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride" in drug discovery efforts targeting viral infections and other diseases (S. Lazerwith et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

5-[(1S,2S)-2-aminocyclopropyl]thiophene-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S.ClH/c9-5-3-4(5)6-1-2-7(12-6)8(10)11;/h1-2,4-5H,3,9H2,(H,10,11);1H/t4-,5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSJXGPYKIGQAA-FHAQVOQBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(S2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC=C(S2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

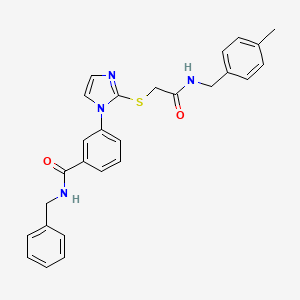

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713789.png)

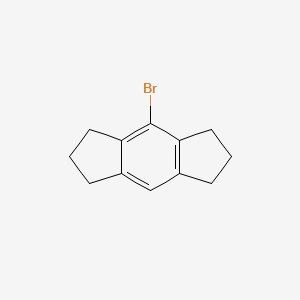

![N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2713794.png)

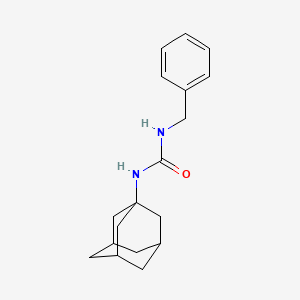

![13-(2-Methoxyphenyl)-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2713798.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide](/img/structure/B2713801.png)